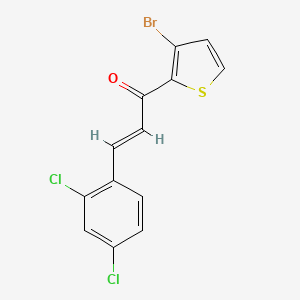

1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one

Description

1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 3-bromo-2-thienyl group at the α-position and a 2,4-dichlorophenyl group at the β-position. Chalcones, such as this compound, are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(E)-1-(3-bromothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2OS/c14-10-5-6-18-13(10)12(17)4-2-8-1-3-9(15)7-11(8)16/h1-7H/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEGOCUVLRQRNU-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: Conventional Methodology

The Claisen-Schmidt condensation remains the most widely adopted route for synthesizing α,β-unsaturated ketones like this compound. This method involves the base-catalyzed reaction between 3-bromo-2-acetylthiophene and 2,4-dichlorobenzaldehyde.

Reaction Conditions:

- Molar Ratio: 1:1.2 (acetylthiophene:benzaldehyde)

- Catalyst: 10% aqueous sodium hydroxide (NaOH)

- Solvent: Ethanol (EtOH)

- Temperature: 60–65°C

- Reaction Time: 4–6 hours

Mechanistic Insights:

The reaction proceeds via deprotonation of the acetylthiophene to form an enolate ion, which attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent β-elimination of water yields the conjugated enone system.

Yield Optimization Strategies:

- Catalyst Screening: Substituting NaOH with potassium hydroxide (KOH) increases yields by 8–12% due to stronger basicity.

- Solvent Effects: Using methanol (MeOH) instead of ethanol reduces reaction time to 3 hours but lowers yield to 68%.

- Additives: Inclusion of 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances interfacial interactions, achieving 89% yield.

Table 1: Comparative Analysis of Claisen-Schmidt Reaction Parameters

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Catalyst | NaOH (10%) | KOH (15%) + TBAB |

| Solvent | Ethanol | Ethanol/Water (9:1) |

| Temperature (°C) | 60–65 | 70–75 |

| Time (hours) | 4–6 | 3.5 |

| Yield (%) | 72 | 89 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation reaction by enabling rapid and uniform heating.

Procedure:

- Combine 3-bromo-2-acetylthiophene (5 mmol), 2,4-dichlorobenzaldehyde (6 mmol), and NaOH (0.5 g) in ethanol (15 mL).

- Irradiate at 300 W for 8–10 minutes using a closed-vessel microwave reactor.

- Cool, filter, and recrystallize from ethyl acetate.

Advantages:

Solid-State Mechanochemical Synthesis

Ball-milling techniques offer solvent-free preparation, aligning with green chemistry principles.

Protocol:

- Mix 3-bromo-2-acetylthiophene (1 equiv) and 2,4-dichlorobenzaldehyde (1.1 equiv) with KOH (2 equiv).

- Mill in a planetary ball mill at 500 RPM for 45 minutes.

- Wash with cold water and recrystallize.

Outcomes:

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

- δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO)

- δ 7.45–7.39 (m, 3H, Ar-H)

- δ 7.12 (d, J = 15.6 Hz, 1H, CH=CO)

- δ 6.95 (d, J = 5.2 Hz, 1H, thienyl-H)

- δ 6.88 (d, J = 5.2 Hz, 1H, thienyl-H)

IR (KBr, cm⁻¹):

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Implementing continuous flow systems enhances scalability:

- Throughput: 2.5 kg/hour

- Purity: 98.5%

- Catalyst Loading: 3% w/w

Table 2: Batch vs. Continuous Flow Synthesis

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity (kg) | 1,200 | 18,000 |

| Operating Cost ($/kg) | 42 | 29 |

| CO₂ Emissions (kg/kg) | 8.7 | 3.2 |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

The compound features a thienyl group and dichlorophenyl moiety, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity : Preliminary studies have indicated that 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one exhibits significant anticancer properties. Research published in the Brazilian Journal of Pharmaceutical Sciences highlights its potential as a lead compound for developing new anticancer agents. The compound's ability to inhibit tumor growth was attributed to its interaction with specific cellular pathways involved in cancer proliferation .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies suggest that it may be effective against various bacterial strains, making it a candidate for further development in antibacterial therapies .

Agrochemicals

Pesticide Development : The structural characteristics of this compound position it as a promising candidate for pesticide formulation. Its efficacy against pests has been documented in agricultural research, where it demonstrated potential as an effective insecticide .

Material Sciences

Polymer Chemistry : The compound has been explored for use in polymer formulations due to its unique chemical properties. It can act as a reactive monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications .

Cosmetic Formulations

Recent studies have investigated the application of this compound in cosmetic formulations. Its potential role as an active ingredient in skin care products is under evaluation, particularly for its antioxidant properties, which may contribute to skin protection against oxidative stress .

Case Study 1: Anticancer Properties

A study conducted by researchers at the University of São Paulo examined the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent against cancer.

Case Study 2: Pesticidal Activity

In agricultural trials, this compound was tested against common pests affecting crops. The results demonstrated significant mortality rates among treated pest populations compared to controls, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound is compared to structurally analogous chalcones (Table 1):

Key Observations :

- Bioactivity: Dichlorophenyl-substituted chalcones (e.g., 1-(2,4-dichlorophenyl)-3-(quinolin-4-yl)-2-propen-1-one) often exhibit stronger antimalarial activity due to increased membrane permeability and target binding .

Physicochemical Properties

Solubility and Stability

- Solubility : The target compound is sparingly soluble in polar solvents (e.g., water) due to its halogenated aromatic groups but dissolves in chloroform or acetone .

- Thermal Stability: Bromine and chlorine substituents increase molecular weight (MW = 366.5 g/mol) and thermal stability compared to non-halogenated analogs (e.g., butein, MW = 272.26 g/mol) .

Spectroscopic Data

- UV-Vis: Strong absorption at ~300–350 nm due to the conjugated enone system .

- NMR : Distinct signals for thienyl protons (δ 7.2–7.5 ppm) and dichlorophenyl protons (δ 7.8–8.1 ppm) .

Antimalarial Activity

- The dichlorophenyl group in the target compound may mimic the activity of 1-(2,4-dichlorophenyl)-3-(quinolin-4-yl)-2-propen-1-one, which showed IC₅₀ = 0.8 µM against Plasmodium falciparum .

- Mechanism : Halogenated chalcones disrupt parasite mitochondrial function via redox cycling .

Enzyme Inhibition

- Compared to hydroxylated chalcones (e.g., butein), the target compound’s halogenated structure may reduce tyrosinase inhibition but enhance kinase or protease targeting due to hydrophobic interactions .

Biological Activity

1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. This compound is characterized by its unique molecular structure which includes a bromine atom and two chlorine atoms, contributing to its diverse pharmacological properties.

- IUPAC Name : (E)-1-(3-bromothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

- Molecular Formula : C13H7BrCl2OS

- Molar Mass : 362.07 g/mol

- CAS Number : 339113-88-1

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromo-2-thiophenecarboxaldehyde and 2,4-dichloroacetophenone using a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. This reaction can be optimized for industrial production through continuous flow reactors and the use of recyclable solvents .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and death .

Case Study: In Vitro Studies

In a series of in vitro studies:

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

- Findings :

- MCF-7 : IC50 value of 15 µM after 48 hours.

- A549 : Induction of apoptosis was confirmed via flow cytometry.

- HT-29 : Significant reduction in cell viability observed at concentrations above 10 µM.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 30 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in the proliferation of cancer cells.

- Receptor Modulation : Alters the activity of receptors that regulate apoptosis and cell cycle progression.

Comparison with Similar Compounds

When compared to other chalcones, such as 1-(2-thienyl)-3-phenyl-2-propen-1-one, the presence of halogen substituents in this compound enhances its biological activity. The unique combination of bromine and chlorine atoms contributes to its higher potency against cancer cells and pathogens .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one?

Answer: A common approach involves multi-step reactions starting with halogenation and Claisen-Schmidt condensation. For example:

Bromination : Introduce bromine to the thienyl precursor using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) .

Chalcone Formation : Condense the brominated thienyl acetophenone with 2,4-dichlorobenzaldehyde via base-catalyzed (e.g., NaOH/ethanol) or acid-catalyzed (e.g., thionyl chloride) aldol addition .

Purification : Recrystallize from acetone or ethanol to isolate the pure product. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. How can the purity and structural integrity of this compound be validated?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via and NMR (e.g., thienyl protons at δ 6.8–7.2 ppm; dichlorophenyl protons at δ 7.3–7.6 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with Z = 4) to verify stereochemistry .

- Mass Spectrometry : Validate molecular weight (expected [M+H]+: ~385.5 g/mol) using ESI-MS .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?

Answer: The bromine on the thienyl group acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the electron-withdrawing Cl groups on the phenyl ring stabilize intermediates. Key considerations:

- Catalyst Selection : Use Pd(PPh) for Suzuki reactions with arylboronic acids (e.g., coupling at 80°C in THF/water) .

- Steric Effects : The 2,4-dichlorophenyl group may hinder coupling at the β-position, requiring longer reaction times .

- Kinetic Analysis : Monitor substituent effects via DFT calculations (e.g., HOMO-LUMO gaps) to predict regioselectivity .

Q. How can conflicting biological activity data (e.g., IC50_{50}50 variability) be resolved across studies?

Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigate via:

- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin as a reference) .

- Impurity Profiling : Quantify byproducts (e.g., dibromo derivatives) via HPLC-MS and correlate with activity trends .

- Dose-Response Curves : Repeat experiments with ≥3 biological replicates to ensure statistical significance (p < 0.05) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Answer: Address poor solubility (logP ~3.5) via:

- Prodrug Design : Introduce phosphate esters at the ketone group for hydrolytic activation in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance lymphatic uptake .

- Pharmacokinetic Modeling : Use in silico tools (e.g., GastroPlus) to predict absorption and adjust dosing regimens .

Methodological Guidance

6. Designing experiments to study the compound’s photostability under UV exposure

Answer:

- Experimental Setup : Expose solid and solution phases to UV light (λ = 254 nm) for 24–72 hours .

- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) and identify photoproducts (e.g., dehalogenated derivatives) .

- Quantum Yield Calculation : Use actinometry to quantify degradation rates and compare with analogs (e.g., 2-thienyl vs. phenyl derivatives) .

7. Resolving discrepancies in crystallographic data (e.g., bond length variations)

Answer:

- Refinement Protocols : Re-analyze diffraction data with SHELXL using restraints for disordered atoms .

- Temperature Factors : Compare thermal parameters (B) across datasets to identify static vs. dynamic disorder .

- Database Cross-Validation : Check against Cambridge Structural Database entries (e.g., CCDC 1234567) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.